molecular formula C20H21FN4O4 B2856228 2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide CAS No. 1005303-46-7

2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide

Cat. No.: B2856228
CAS No.: 1005303-46-7
M. Wt: 400.41
InChI Key: JQPUINXUCKYMKG-UHFFFAOYSA-N
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Description

2-(5-Ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide is a synthetic compound with potential applications across various scientific fields. Its complex structure suggests a multifaceted range of interactions and uses, making it a compound of significant interest.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step reactions beginning with the construction of the pyrido[2,3-d]pyrimidine core. This may be achieved through:

  • Cyclization Reactions: : Starting from suitable precursor molecules.

  • Ethylation and Ethoxylation: : To introduce the ethyl and ethoxy groups under controlled conditions.

  • Acylation: : Introducing the acetamide functionality.

Each step requires specific reaction conditions, often involving the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production scales up using batch or continuous flow reactors. These methods ensure a consistent and high yield of the compound, optimizing reaction times and conditions to accommodate larger volumes while maintaining purity.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, such as:

  • Oxidation: : Forming oxidized derivatives.

  • Reduction: : Generating reduced forms.

  • Substitution: : Particularly involving the fluoro group.

  • Hydrolysis: : Leading to the breakdown of the acetamide moiety.

Common Reagents and Conditions

Reagents such as molecular oxygen , hydrogen gas , and acidic or basic catalysts are commonly used, with reaction conditions tailored to facilitate the desired transformation without degrading the compound.

Major Products

From these reactions, major products include:

  • Oxidized: and reduced derivatives

  • Substituted analogs

  • Hydrolyzed fragments

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for novel reaction pathways and the exploration of new chemical space.

Biology

Biologically, it can interact with cellular components, influencing pathways and potentially serving as a lead compound in drug discovery.

Medicine

In medicine, its structural complexity might render it useful in the design of new therapeutic agents, targeting specific pathways or receptors with high precision.

Industry

Industrial applications might include its use as an intermediate in the synthesis of advanced materials or specialty chemicals.

Mechanism of Action

The compound exerts its effects by:

  • Binding to specific molecular targets: : Such as enzymes or receptors, altering their activity.

  • Interacting with cellular pathways: : Modulating processes like signal transduction or gene expression.

This interaction can lead to a cascade of effects within the biological system, potentially yielding therapeutic outcomes.

Comparison with Similar Compounds

Compared to other compounds in its class, 2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide stands out due to its unique substitution pattern and functional groups. This gives it distinct chemical reactivity and biological activity.

Similar Compounds

  • 2-(5-ethoxy-6-ethyl-1-methyl-1,2-dihydropyrido[2,3-d]pyrimidin-4-yl)-N-(4-chlorophenyl)acetamide

  • 2-(5-ethoxy-6-ethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3-yl)-N-phenylacetamide

These compounds share structural similarities but differ in their substituents, leading to variations in their properties and applications.

This comprehensive overview touches on various aspects of the compound, from its synthesis to its potential uses. How’s that for a molecule of interest?

Properties

IUPAC Name

2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O4/c1-4-12-10-22-18-16(17(12)29-5-2)19(27)25(20(28)24(18)3)11-15(26)23-14-8-6-13(21)7-9-14/h6-10H,4-5,11H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQPUINXUCKYMKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C2C(=C1OCC)C(=O)N(C(=O)N2C)CC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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